molecular formula C15H17N3O B12315261 N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

Cat. No.: B12315261
M. Wt: 255.31 g/mol
InChI Key: TZZPDEGTEXBSAK-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is a chemical compound with a complex structure that includes an aminophenyl group, an ethyl group, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-aminobenzylamine with ethyl pyridine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-aminophenyl)methyl]-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-[(3-aminophenyl)methyl]-N-ethylacetamide: Similar structure but with an acetamide group instead of a pyridine carboxamide group.

Uniqueness

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is unique due to the presence of the pyridine carboxamide group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C15H17N3O/c1-2-18(11-12-5-3-7-14(16)9-12)15(19)13-6-4-8-17-10-13/h3-10H,2,11,16H2,1H3

InChI Key

TZZPDEGTEXBSAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)N)C(=O)C2=CN=CC=C2

Origin of Product

United States

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